molecular formula C20H18O2 B8210413 1-(6-Hydroxytetralin-5-yl)-2-naphthol

1-(6-Hydroxytetralin-5-yl)-2-naphthol

Cat. No.: B8210413
M. Wt: 290.4 g/mol
InChI Key: RIIPKVKLCGYGAE-UHFFFAOYSA-N
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Description

1-(6-Hydroxytetralin-5-yl)-2-naphthol is an organic compound that features a naphthol group attached to a hydroxytetralin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Hydroxytetralin-5-yl)-2-naphthol typically involves the following steps:

    Formation of the Tetralin Moiety: The tetralin ring can be synthesized through the hydrogenation of naphthalene in the presence of a suitable catalyst such as palladium on carbon.

    Hydroxylation: The tetralin ring is then hydroxylated at the 6-position using reagents like osmium tetroxide or potassium permanganate.

    Coupling with Naphthol: The hydroxytetralin intermediate is coupled with 2-naphthol through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Hydroxytetralin-5-yl)-2-naphthol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like chromium trioxide or potassium dichromate.

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(6-Hydroxytetralin-5-yl)-2-naphthol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural similarity to certain natural products.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(6-Hydroxytetralin-5-yl)-2-naphthol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, modulating the activity of enzymes or receptors. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

  • 1-(6-Hydroxytetralin-5-yl)-2-phenol
  • 1-(6-Hydroxytetralin-5-yl)-2-anthrol
  • 1-(6-Hydroxytetralin-5-yl)-2-cresol

Comparison: 1-(6-Hydroxytetralin-5-yl)-2-naphthol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

1-(2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1,3,5,7,9-12,21-22H,2,4,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIPKVKLCGYGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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